molecular formula C11H13NO3 B8371744 1-(3-Methyl-4-methoxyphenyl)-2-nitropropene

1-(3-Methyl-4-methoxyphenyl)-2-nitropropene

Cat. No. B8371744
M. Wt: 207.23 g/mol
InChI Key: DNLJXDPUYFXAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04329367

Procedure details

The starting material is prepared as follows: The mixture of 100 g of 3-methyl-4-methoxybenzaldehyde, 300 ml of nitroethane and 52 g of ammonium acetate is refluxed for 4 hours and evaporated, to yield the 1-(3-methyl-4-methoxyphenyl)-2-nitropropene.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.C([O-])(=O)C.[NH4+].[N+:17]([CH2:20][CH3:21])([O-:19])=[O:18]>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:20]([N+:17]([O-:19])=[O:18])[CH3:21])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC=1C=C(C=O)C=CC1OC
Name
Quantity
52 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
nitroethane
Quantity
300 mL
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1OC)C=C(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.